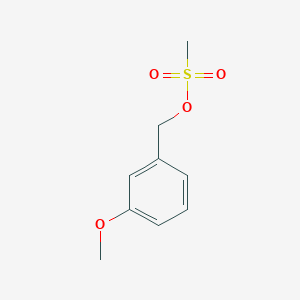
3-Methoxybenzyl methanesulfonate
Vue d'ensemble
Description
3-Methoxybenzyl methanesulfonate is a chemical compound with the molecular formula C9H12O4S . It contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ether, and 1 sulfonate .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 26 bonds . It includes 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ether, and 1 sulfonate .Physical and Chemical Properties Analysis
This compound has an average mass of 202.228 Da and a monoisotopic mass of 202.029984 Da . It is moisture sensitive and incompatible with bases, alcohols, amines, metals, and oxidizing agents .Applications De Recherche Scientifique
Kinetic and Spectroscopic Characterization : MBMMS is used in the study of highly reactive methanesulfonates (mesylates). Its solvolysis in aqueous ethanol and methanol has been studied, contributing to the understanding of electronic effects stabilizing carbocationic transition states in SN1 reactions (Bentley et al., 1994).
Peptide Synthesis : In peptide synthesis, sulfoxides of cysteine with S-p-methoxybenzyl groups have been prepared, and their behavior under deprotecting conditions has been examined. This research is crucial for understanding the stability of certain peptide bonds during synthesis (Funakoshi et al., 1979).
Material Science and Self-Assemblies : MBMMS reacts with certain compounds to form complex self-assemblies. For example, diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid to form compounds useful in materials science, demonstrating diverse structural motifs in the solid state (Shankar et al., 2011).
Organic Synthesis : MBMMS is used in organic synthesis for transformations like the cleavage of p-Methoxybenzyl ethers by polymer-supported sulfonamides. This process is significant for protecting group removal in organic synthesis (Hinklin & Kiessling, 2002).
Microbial Metabolism : MBMMS has been studied in the context of microbial metabolism, specifically regarding its role as a source of sulfur for certain aerobic bacteria. This research contributes to our understanding of the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).
Protein Analysis : Methanesulfonic acid, closely related to MBMMS, has been utilized in protein hydrolysis for improved chromatographic analysis, specifically in the determination of seleno-methionine in biological samples (Wrobel et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
(3-methoxyphenyl)methyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c1-12-9-5-3-4-8(6-9)7-13-14(2,10)11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPLZPVVDSIISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
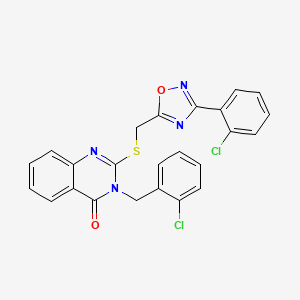

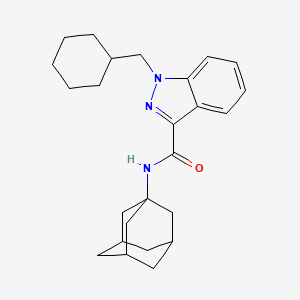
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2672538.png)
![N-[4-(Hydroxymethyl)piperidin-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B2672539.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2672540.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2672543.png)
![1-(4-methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2672544.png)
![2-(4-chlorophenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide](/img/structure/B2672545.png)
![4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate](/img/structure/B2672547.png)
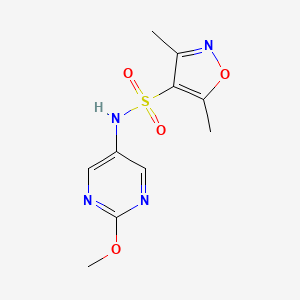
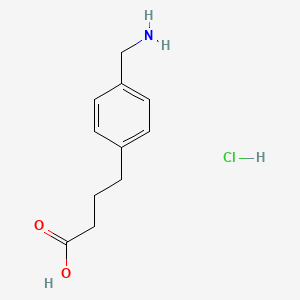
![3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2672552.png)
